molecular formula C12H18BrNO2 B14453119 2-(4-Bromophenyl)-2,2-diethoxyethylamine CAS No. 74209-47-5

2-(4-Bromophenyl)-2,2-diethoxyethylamine

Cat. No.: B14453119
CAS No.: 74209-47-5
M. Wt: 288.18 g/mol
InChI Key: ZJDXGTRDRVMHGN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,2-diethoxyethylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . The resulting bromophenyl compound is then reacted with diethoxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-(4-Bromophenyl)-2,2-diethoxyethylamine may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2,2-diethoxyethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2,2-diethoxyethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,2-diethoxyethylamine involves its interaction with specific molecular targets. The bromine atom and the diethoxyethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2,2-diethoxyethylamine is unique due to its specific combination of the bromophenyl and diethoxyethylamine groups, which confer distinct chemical and biological properties

Properties

CAS No.

74209-47-5

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

2-(4-bromophenyl)-2,2-diethoxyethanamine

InChI

InChI=1S/C12H18BrNO2/c1-3-15-12(9-14,16-4-2)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3

InChI Key

ZJDXGTRDRVMHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)(C1=CC=C(C=C1)Br)OCC

Origin of Product

United States

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